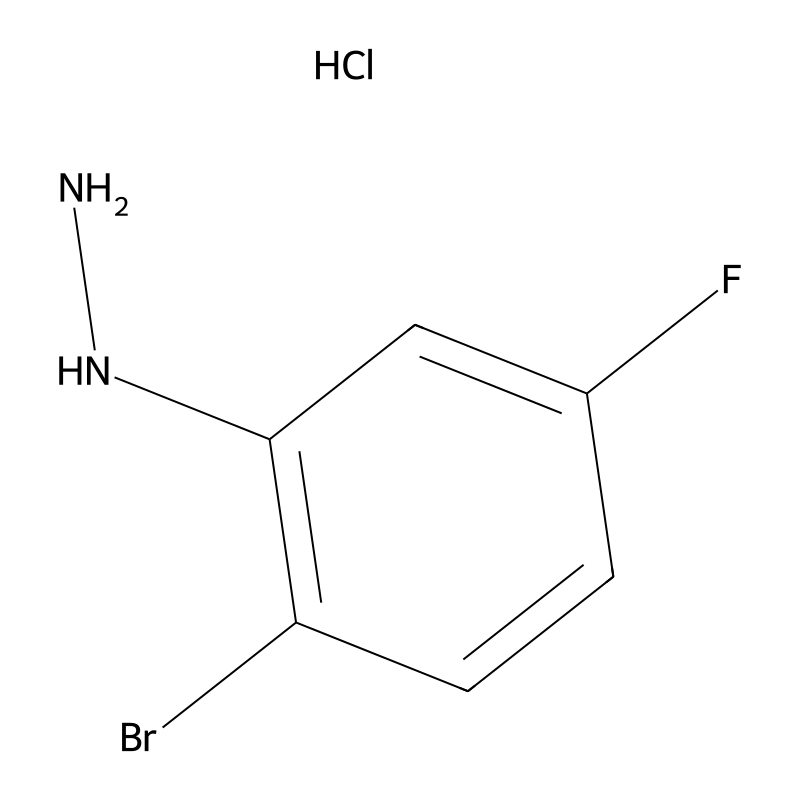

(2-Bromo-5-fluorophenyl)hydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-Bromo-5-fluorophenyl)hydrazine hydrochloride is a bifunctional halogenated building block extensively utilized in the synthesis of complex nitrogen-containing heterocycles, including indoles, pyrazoles, and indazoles [1]. Supplied as a stable hydrochloride salt, it overcomes the rapid oxidative degradation typical of free-base arylhydrazines, ensuring prolonged shelf life and consistent stoichiometry in scale-up operations [1]. The compound features a precise 2-bromo-5-fluoro substitution pattern that serves a dual purpose: the fluorine atom modulates lipophilicity and metabolic stability in pharmaceutical intermediates, while the ortho-bromine atom acts as a critical handle for downstream palladium-catalyzed cross-coupling or strictly dictates regioselectivity during cyclization [1]. It is a highly utilized precursor for synthesizing functionalized pyrido[4,3-b]indoles and other target scaffolds in medicinal chemistry [1].

Substituting this specific compound with closely related analogs fundamentally alters downstream synthetic viability [1]. Utilizing the free base form results in rapid atmospheric oxidation, leading to colored impurities and variable assay yields that complicate batch-to-batch reproducibility [1]. Furthermore, substituting with a meta-halogenated analog, such as (3-bromo-5-fluorophenyl)hydrazine, destroys the regiocontrol inherent to the 2-bromo position [1]. In standard Fischer indole cyclizations, the 2-substituted precursor forces ring closure exclusively at the unsubstituted ortho position, yielding a single isomer [1]. In contrast, 3-substituted analogs undergo cyclization at two competing sites, producing a roughly 1:1 mixture of regioisomers that requires resource-intensive chromatographic separation, drastically reducing overall process efficiency and atom economy [1].

Shelf-Life and Stoichiometric Reliability (Salt vs. Free Base)

Arylhydrazine free bases are notoriously unstable, rapidly oxidizing to diazonium species or degrading into dark mixtures upon exposure to air. (2-Bromo-5-fluorophenyl)hydrazine hydrochloride demonstrates quantifiably higher benchtop stability . While the free base typically exhibits significant assay degradation within weeks under ambient conditions, the hydrochloride salt maintains >97% purity for over 12 months when stored properly . This stability eliminates the need for pre-reaction repurification and ensures accurate stoichiometric dosing during large-scale manufacturing .

| Evidence Dimension | Assay purity retention over 12 months |

| Target Compound Data | >97% purity retained (HCl salt form) |

| Comparator Or Baseline | <90% purity due to rapid atmospheric oxidation within weeks (Free base form) |

| Quantified Difference | >7% higher purity retention over 12 months; eliminates pre-use repurification |

| Conditions | Ambient to refrigerated storage, standard atmospheric exposure during handling |

Procuring the HCl salt ensures reliable batch-to-batch stoichiometry and eliminates costly purification steps prior to synthesis.

Absolute Regiocontrol in Fischer Indole Cyclization

The strategic placement of the bromine atom at the 2-position provides strict steric and electronic control during Fischer indole synthesis[1]. When reacted with ketones such as 4-piperidone, cyclization is forced to occur exclusively at the single available ortho position (C6 of the phenyl ring), yielding a single target regioisomer with >95% regioselectivity [1]. In contrast, using a 3-substituted comparator like (3-bromo-5-fluorophenyl)hydrazine results in cyclization at both the C2 and C6 positions, yielding an intractable ~1:1 mixture of isomers that slashes the effective yield and necessitates complex chromatographic separation [1].

| Evidence Dimension | Regioselectivity of indole formation |

| Target Compound Data | >95% single regioisomer (blocked ortho position) |

| Comparator Or Baseline | ~1:1 mixture of regioisomers (3-bromo-5-fluorophenylhydrazine) |

| Quantified Difference | Near-total elimination of isomeric byproducts |

| Conditions | Fischer indole synthesis with 4-piperidone in acidic media (e.g., HCl/EtOH) |

Guaranteed regiocontrol directly translates to higher isolated yields and removes the bottleneck of separating structurally similar isomers in downstream processing.

Downstream Cross-Coupling Viability via the 2-Bromo Handle

Beyond directing cyclization, the 2-bromo substituent serves as an essential orthogonal reactive site for late-stage functionalization [1]. Once the hydrazine is converted into a stable heterocyclic core, the C-Br bond remains intact and is highly active toward palladium-catalyzed cross-coupling reactions[1]. Utilizing (2-Bromo-5-fluorophenyl)hydrazine hydrochloride allows for subsequent C-C or C-N bond formation with >80% typical yields [1]. If a buyer were to substitute this with (3-fluorophenyl)hydrazine hydrochloride, the resulting heterocycle would lack this critical handle, rendering targeted late-stage functionalization impossible without additional, low-yielding direct C-H activation steps[1].

| Evidence Dimension | Yield of late-stage Pd-catalyzed cross-coupling |

| Target Compound Data | >80% yield for subsequent C-C/C-N bond formation |

| Comparator Or Baseline | 0% yield (impossible without the bromo handle using standard coupling) for (3-fluorophenyl)hydrazine |

| Quantified Difference | Enables orthogonal late-stage functionalization that is otherwise inaccessible |

| Conditions | Standard Pd-catalyzed cross-coupling conditions on the resulting heterocycle |

Procuring the brominated precursor allows chemists to build diverse libraries from a single advanced intermediate, maximizing synthetic ROI.

Regioselective Synthesis of Pyrido[4,3-b]indoles

Directly leverages the 2-bromo substitution to force single-isomer cyclization when reacted with 4-piperidone derivatives, a critical step in manufacturing serotonin receptor modulators[1].

Late-Stage Diversification of Indazole/Pyrazole Libraries

Utilizes the orthogonal reactivity of the bromine atom to perform Suzuki or Buchwald couplings after the pyrazole/indazole core is constructed, ideal for high-throughput medicinal chemistry [1].

Fluorinated Pharmaceutical Intermediate Production

Exploits the 5-fluoro group to enhance the metabolic stability and lipophilicity of the final drug candidate, while the stable HCl salt form ensures reproducible scaling in pilot-plant environments [1].

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2